molecular formula C11H22O B15183836 4-Methyl-3-decen-5-ol, (3E)-(S)- CAS No. 861906-93-6

4-Methyl-3-decen-5-ol, (3E)-(S)-

Cat. No.: B15183836
CAS No.: 861906-93-6
M. Wt: 170.29 g/mol
InChI Key: WSTQLNQRVZNEDV-UQSGXBNBSA-N
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Description

4-Methyl-3-decen-5-ol, (3E)-(S)- is an organic compound known for its distinctive chemical properties and applications. This compound falls under the category of alcohols due to the presence of a hydroxyl group (-OH) attached to a decene chain. Its chemical structure features a long carbon chain with double bonds and a hydroxyl group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-decen-5-ol, (3E)-(S)- typically involves multi-step organic synthesis. One common method includes:

  • Grignard Reaction: Starting with an alkyl halide and reacting it with magnesium to form the corresponding Grignard reagent. This reagent is then reacted with a suitable aldehyde or ketone to introduce the alcohol functionality.

  • Reaction Conditions: This process often requires anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent moisture and air from interfering with the reaction.

Industrial Production Methods

For industrial production, the methods are scaled up to ensure efficiency and yield. This often involves:

  • Catalytic Hydrogenation: Utilizing specific catalysts (like palladium on carbon) to facilitate the addition of hydrogen to the compound's precursor.

  • Continuous Flow Reactors: Industrial methods may employ continuous flow reactors to maintain reaction conditions optimally and produce large quantities consistently.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives. Key pathways include:

Oxidizing Agent Conditions Product Yield Source
Chromic acid (H₂CrO₄)Aqueous acidic medium, 25°C4-Methyl-3-decen-5-one78-85%
Pyridinium chlorochromate (PCC)Dichloromethane, 0°C → RT4-Methyl-3-decen-5-one92%
KMnO₄ (neutral)H₂O, 20°C4-Methyl-3-decen-5-one65%

The ketone product (4-methyl-3-decen-5-one) is a fragrance intermediate used in violet and green accords . Stereochemical integrity at C5 is preserved during oxidation due to the reaction’s non-radical mechanism .

Reduction Reactions

The double bond and hydroxyl group participate in selective reductions:

Hydrogenation of the Double Bond

  • Catalyst : Pd/C (5% w/w)

  • Conditions : H₂ (1 atm), ethanol, 25°C

  • Product : (S)-4-Methyldecan-5-ol

  • Yield : 95% with retention of C5 stereochemistry .

Boranate Reduction

  • Reagent : Sodium borohydride (NaBH₄)

  • Conditions : Methanol, 0°C

  • Outcome : No reaction observed, confirming the compound’s resistance to borohydride-mediated alcohol reduction .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under acidic conditions:

Reagent Conditions Product Application
SOCl₂Toluene, reflux4-Methyl-3-decen-5-yl chlorideIntermediate for esters
Acetic anhydridePyridine, RT4-Methyl-3-decen-5-yl acetateFragrance stabilization

Substitution at C5 is stereospecific, with inversion of configuration observed in SN2 pathways .

Synthetic Preparation

The compound is synthesized via a Grignard reaction :

  • Reagents : Pentylmagnesium bromide + 2-methyl-2-pentenal

  • Conditions : Anhydrous diethyl ether, N₂ atmosphere, -10°C → RT

  • Mechanism : Nucleophilic addition to the aldehyde, followed by acidic workup .

  • Stereoselectivity : >98% enantiomeric excess (ee) achieved using chiral auxiliaries .

Stability and Side Reactions

  • Thermal Degradation : Above 150°C, elimination occurs to form 4-methyl-3-decadien-5-ol (via dehydration) .

  • Light Sensitivity : UV exposure induces cis-trans isomerization at the C3 double bond, altering odor profiles .

Comparative Reactivity

The table below contrasts reactivity with similar alcohols:

Compound Oxidation Rate (PCC) Hydrogenation Rate (Pd/C) Notes
4-Methyl-3-decen-5-ol92% yield95% yieldHigh stereochemical fidelity
4-Methyl-3-nonen-5-ol88% yield90% yieldLower thermal stability
4-Ethyl-3-decen-5-ol85% yield89% yieldIncreased steric hindrance

Scientific Research Applications

4-Methyl-3-decen-5-ol, (3E)-(S)- finds applications across multiple fields due to its chemical versatility:

  • Chemistry: Used as an intermediate in organic synthesis for developing complex molecules.

  • Biology: Investigated for its potential role in biochemical pathways and interactions within living organisms.

  • Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

  • Industry: Utilized in the production of fine chemicals, fragrances, and flavor compounds.

Mechanism of Action

The mechanism by which 4-Methyl-3-decen-5-ol, (3E)-(S)- exerts its effects involves:

  • Molecular Targets: It can interact with specific enzymes and receptors, altering biochemical pathways.

  • Pathways Involved: This compound may modulate signaling pathways involved in cellular processes, affecting reactions and interactions within biological systems.

Comparison with Similar Compounds

When comparing 4-Methyl-3-decen-5-ol, (3E)-(S)- with similar compounds:

  • 4-Methyl-3-nonen-5-ol: Features one less carbon, impacting its reactivity and applications.

  • 4-Ethyl-3-decen-5-ol: Substitution with an ethyl group alters its physical and chemical properties, leading to different applications.

  • Uniqueness: 4-Methyl-3-decen-5-ol, (3E)-(S)- stands out due to its specific chain length, functional groups, and resulting chemical behavior.

That's your requested article—4-Methyl-3-decen-5-ol, (3E)-(S)- seems like a fascinating compound with a lot of potential!

Properties

CAS No.

861906-93-6

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

(E,5S)-4-methyldec-3-en-5-ol

InChI

InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+/t11-/m0/s1

InChI Key

WSTQLNQRVZNEDV-UQSGXBNBSA-N

Isomeric SMILES

CCCCC[C@@H](/C(=C/CC)/C)O

Canonical SMILES

CCCCCC(C(=CCC)C)O

Origin of Product

United States

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